molecular formula C8H13N3O B1312330 4-amino-2-(tert-butyl)-3(2H)-pyridazinone CAS No. 330196-02-6

4-amino-2-(tert-butyl)-3(2H)-pyridazinone

Cat. No.: B1312330
CAS No.: 330196-02-6
M. Wt: 167.21 g/mol
InChI Key: WIQJOJQLTBOLGT-UHFFFAOYSA-N
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Description

4-Amino-2-(tert-butyl)-3(2H)-pyridazinone is a heterocyclic compound featuring a pyridazinone core with an amino group at the 4-position and a tert-butyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-(tert-butyl)-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with tert-butyl-substituted diketones, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(tert-butyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include nitroso or nitro derivatives (oxidation), dihydropyridazinone derivatives (reduction), and various substituted pyridazinone derivatives (substitution).

Scientific Research Applications

4-Amino-2-(tert-butyl)-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-2-(tert-butyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyridazinone ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

  • 4-Amino-2-methyl-3(2H)-pyridazinone
  • 4-Amino-2-ethyl-3(2H)-pyridazinone
  • 4-Amino-2-isopropyl-3(2H)-pyridazinone

Comparison: Compared to its analogs, 4-amino-2-(tert-butyl)-3(2H)-pyridazinone is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and binding properties. This structural feature may enhance its stability and selectivity in certain applications, making it a valuable compound for research and development.

Properties

IUPAC Name

4-amino-2-tert-butylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-8(2,3)11-7(12)6(9)4-5-10-11/h4-5H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQJOJQLTBOLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462220
Record name 4-amino-2-(tert-butyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330196-02-6
Record name 4-amino-2-(tert-butyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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